
3,4-Dioxymethylenephentermine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dioxymethylenephentermine Hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 3 and 4, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dioxymethylenephentermine Hydrochloride typically involves the following steps:
Methylation: The starting material, often a phenethylamine derivative, undergoes methylation to introduce methoxy groups at the 3 and 4 positions of the benzene ring.
Ammonification: The intermediate product is then subjected to ammonification to introduce an amine group.
Chlorination: The compound is chlorinated to form the hydrochloride salt.
Oxidation and Methoxy Substitution: Further oxidation and methoxy substitution reactions are carried out to achieve the desired structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dioxymethylenephentermine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
3,4-Dioxymethylenephentermine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3,4-Dioxymethylenephentermine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin. It may act as an agonist or antagonist at various receptor sites, influencing the release and reuptake of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-methylphenethylamine Hydrochloride: This compound shares a similar phenethylamine backbone but differs in the substitution pattern on the benzene ring.
3,4-Dimethylphenylhydrazine Hydrochloride: Another related compound with different functional groups attached to the benzene ring.
Uniqueness
3,4-Dioxymethylenephentermine Hydrochloride is unique due to its specific substitution pattern and the presence of methoxy groups at positions 3 and 4. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
54508-54-2 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,12)6-8-3-4-9-10(5-8)14-7-13-9;/h3-5H,6-7,12H2,1-2H3;1H |
InChI Key |
AZVZVYJMKJBLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=C(C=C1)OCO2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


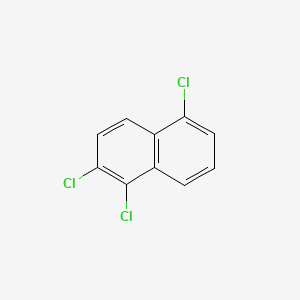


![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
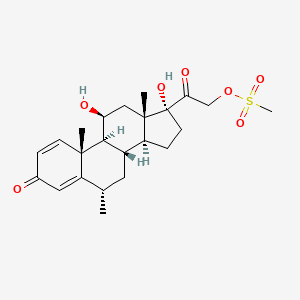
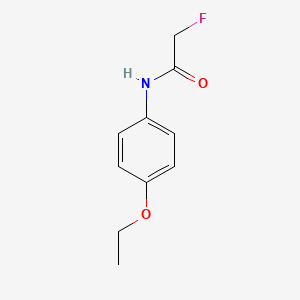
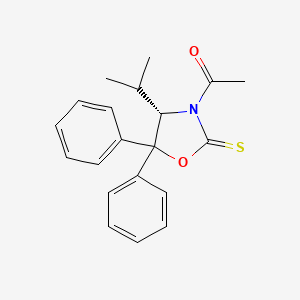
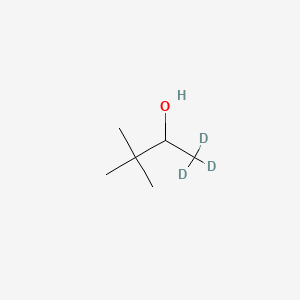
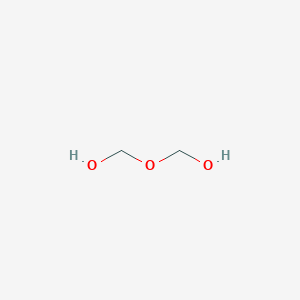
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
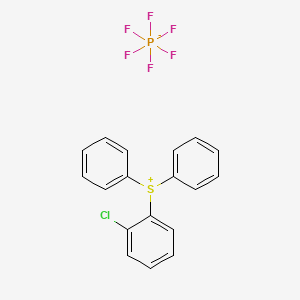
![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
